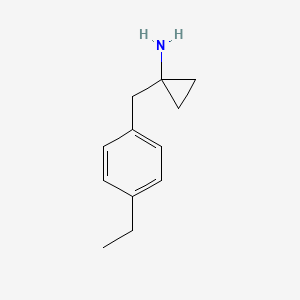
1-(4-Ethylbenzyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N It features a cyclopropane ring attached to a benzyl group substituted with an ethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylamines.
Substitution: Nucleophilic substitution reactions with halogens or other electrophiles can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), electrophiles (R-X)
Major Products Formed
Oxidation: Cyclopropane carboxylic acids
Reduction: Cyclopropylamines
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
1-(4-Ethylbenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylbenzyl)cyclopropan-1-amine
- 1-(4-Chlorobenzyl)cyclopropan-1-amine
- 1-(4-Bromobenzyl)cyclopropan-1-amine
Uniqueness
1-(4-Ethylbenzyl)cyclopropan-1-amine is unique due to the presence of the ethyl group at the para position of the benzyl ring. This substitution can influence the compound’s reactivity, stability, and biological activity compared to its analogs. The ethyl group may enhance lipophilicity, affecting the compound’s interaction with biological membranes and targets .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-[(4-ethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-12(13)7-8-12/h3-6H,2,7-9,13H2,1H3 |
Clave InChI |
UNFYAAGIDSHJIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




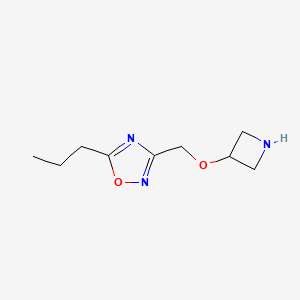
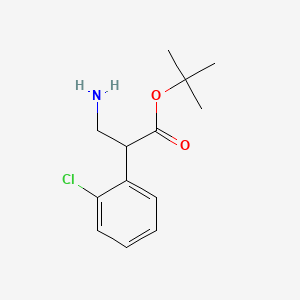
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)
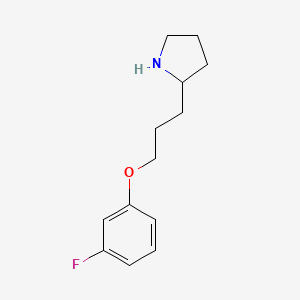

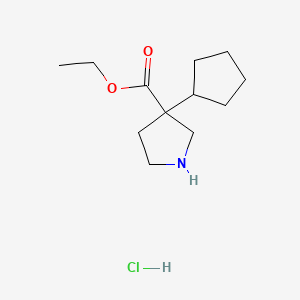

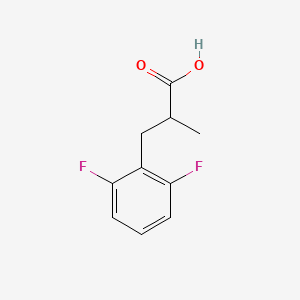
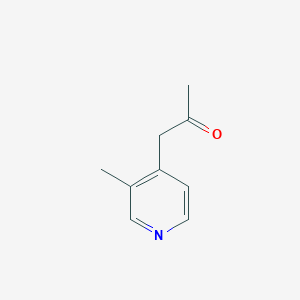


![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
